4-Methoxy-2-methylthiophenol
Description
Significance in Contemporary Organic Chemistry
The significance of 4-Methoxy-2-methylthiophenol in modern organic chemistry stems from its utility as a multifunctional building block. The thiol (-SH) group is particularly notable for its nucleophilicity and its ability to form strong bonds with various metals, making it a key component in the synthesis of organosulfur compounds and in materials science. ias.ac.in Thiophenols, in general, are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and polymers. researchgate.netnih.gov
The specific substitution pattern of this compound, with an electron-donating methoxy (B1213986) group and a sulfur-containing methylthio group, influences the reactivity of the aromatic ring and the thiol functionality. This substitution can affect the acidity of the phenolic proton, the nucleophilicity of the sulfur atom, and the regioselectivity of further electrophilic aromatic substitutions. These characteristics make it a valuable substrate for investigating structure-reactivity relationships and for the synthesis of complex target molecules. For instance, substituted thiophenols are instrumental in the development of self-assembled monolayers on gold nanoparticles, a field with significant implications for biosensors and electronics. mdpi.comresearchgate.net
Scope of Academic Investigation and Research Trajectories
Academic research involving this compound and related substituted thiophenols is exploring several promising avenues. One major trajectory is their application in the synthesis of novel heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry. nih.gov The reactivity of the thiol and phenol (B47542) groups allows for a variety of cyclization reactions to form thiophene, benzothiazole, and other sulfur-containing heterocyclic systems. researchgate.net
Another significant area of investigation is the use of substituted thiophenols in catalysis and materials science. The ability of the thiol group to coordinate with metal centers is being exploited in the design of new catalysts and functional materials. For example, polymers functionalized with thiol-containing monomers are being studied for their ability to adsorb heavy metals from aqueous solutions. mdpi.com
Future research is likely to focus on the development of more efficient and environmentally benign methods for the synthesis and functionalization of this compound. organic-chemistry.orgmdpi.com This includes the use of green chemistry principles, such as catalytic processes that minimize waste and energy consumption. researchgate.net Furthermore, the unique electronic properties conferred by the methoxy and methylthio substituents will continue to be explored for the rational design of molecules with specific optical, electronic, or biological activities. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-5-7(9-2)3-4-8(6)10/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKKTBSADLTBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374859 | |
| Record name | 4-Methoxy-2-methylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-81-7 | |
| Record name | 4-Methoxy-2-methylbenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methoxy-2-methylthiophenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 698-81-7 | |
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Reaction Mechanisms and Kinetic Studies Involving 4 Methoxy 2 Methylthiophenol Analogues
Mechanistic Investigations of Carbon-Sulfur and Carbon-Oxygen Bond Cleavage
The cleavage of carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds in analogues of 4-methoxy-2-methylthiophenol is a focal point of research, particularly in the context of understanding the reactivity and degradation of complex organic molecules like lignin (B12514952).
Carbon-Sulfur Bond Cleavage:
Studies on the desulfurization of thiols on catalytically relevant surfaces like zinc oxide (ZnO) provide insights into C-S bond cleavage. For instance, the reaction of methanethiol (B179389) on ZnO surfaces demonstrates that at low temperatures (below 100 K), a thiolate intermediate forms, which is bound to the Zn2+ cations. This thiolate is stable up to 500 K, above which C-S bond cleavage occurs, yielding a methyl intermediate and atomic sulfur. researchgate.net This process highlights the role of the surface in facilitating the scission of the C-S bond.
In a different context, the synthesis of complex heterocyclic structures can involve the cleavage of a C-S bond. For example, in a multi-step synthesis, a thioether was formed via an SN2 displacement with thiophenol, which was then oxidized to a sulfoxide (B87167). acs.org While this is not a direct cleavage of the C-S bond in a thiophenol analogue, it demonstrates the manipulation of this bond in synthetic pathways.
Carbon-Oxygen Bond Cleavage:
The cleavage of C-O bonds, particularly the α-O-4 ether linkage in lignin model compounds, is crucial for the valorization of biomass. Research has shown that methyldioxorhenium (MDO) can catalytically cleave the C-O bond in various lignin β-O-4-model compounds under mild conditions, producing phenolic and aldehydic compounds. nih.gov The mechanism of this reaction has been investigated using isotope labeling experiments and DFT calculations. nih.gov
Furthermore, the electrochemical reductive cleavage of the C-O bond in the lignin α-O-4 model compound benzyl (B1604629) phenyl ether has been achieved using a nickel catalyst. rsc.org Mechanistic studies suggest an interaction between the benzylic side of the molecule and the catalyst surface, followed by the interaction of adsorbed hydrogen with the benzylic carbon to induce C-O bond scission. rsc.org
Radical-Nucleophilic Substitution (SRN1) Pathways in Aromatic Thiol Systems
The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a significant pathway for nucleophilic substitution on aromatic compounds that are not activated towards traditional polar mechanisms. organicreactions.orgwikipedia.org This chain reaction involves radical and radical anion intermediates and is initiated by electron transfer. organicreactions.orgchim.it
The general mechanism of an aromatic SRN1 reaction is as follows:
Initiation: The substrate (ArX) accepts an electron to form a radical anion (ArX•⁻). wikipedia.org
Fragmentation: The radical anion fragments into an aryl radical (Ar•) and the leaving group anion (X⁻). wikipedia.org
Propagation: The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻). wikipedia.org This new radical anion then transfers an electron to another molecule of the substrate (ArX), regenerating the initial radical anion and forming the final product (ArNu). wikipedia.org
Aromatic thiols and their corresponding thiolates are effective nucleophiles in SRN1 reactions. nptel.ac.in These reactions are particularly useful for forming new carbon-sulfur bonds. The reaction conditions are generally mild and can tolerate a variety of substituents on the aromatic ring. researchgate.net
The SRN1 mechanism can also be involved in the synthesis of heterocyclic compounds. chim.it For instance, an intermolecular SRN1 reaction can be followed by a polar ring closure. chim.it The efficiency of SRN1 reactions can be influenced by the solvent, with poor hydrogen donor solvents like liquid ammonia (B1221849) or DMSO being preferred to minimize competing hydrogen-atom abstraction reactions. chim.it
Proton-Coupled Electron Transfer (PCET) Mechanisms and their Application in Thiol Reactivity
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred in a single, often concerted, step. acs.org This process is crucial in a variety of chemical and biological transformations, including the reactivity of thiols. nih.govprinceton.edu
In the context of thiol reactivity, PCET mechanisms are particularly relevant to oxidation reactions. For example, the oxidation of a ferrous porphyrin with a pendant thiol group proceeds through a PCET pathway. acs.org Initially, a Fe(III)-O₂•⁻ species is formed, which then undergoes PCET to form a Fe(III)-OOH species. This transformation involves the transfer of an electron from a free ferrous porphyrin and a proton from the pendant thiol. acs.org This is distinct from a hydrogen atom transfer (HAT) mechanism, where the proton and electron would originate from the same molecule. acs.org
Kinetic studies of competitive PCET activations of amides and thiols have provided a quantitative understanding of the factors governing chemoselectivity. acs.orgnih.gov These studies have shown that the interplay between PCET rate constants, hydrogen-bonding equilibria, and reaction driving forces determines the selectivity. nih.govprinceton.edu For instance, even though the S-H bond in thiophenol is significantly weaker than the N-H bond in an amide, selective activation of the amide can be achieved. acs.org This is because the amide may form a more favorable hydrogen-bonded complex with the base catalyst, leading to a higher concentration of the reactive complex. nih.gov
Mechanistic Insights into Thiol-Mediated Dissolution Processes (e.g., ZnO)
The dissolution of metal oxides, such as zinc oxide (ZnO), is an important process in various applications, including metal extraction and the preparation of thin-film inks. rsc.org Thiol-based systems have been shown to be effective in dissolving ZnO. researchgate.netnih.gov
A binary system of a thiol and a nitrogen-donor species, such as 1-methylimidazole (B24206) (MeIm), can facilitate the dissolution of ZnO. rsc.orgresearchgate.net The reaction of thiophenol and MeIm with ZnO results in the formation of a single, pseudotetrahedral molecular solute, Zn(SPh)₂(MeIm)₂. researchgate.net
Mechanistic studies have revealed that the dissolution process is initiated by the strong and irreversible binding of the thiophenol to the ZnO surface, which leads to the liberation of water. nih.govrsc.org This is followed by the alternating addition of MeIm and thiolate ligands, ultimately leading to the cleavage of the ligated zinc complex from the ZnO surface. nih.govrsc.org
The kinetics of ZnO dissolution in this system have been found to be zero-order when the ligands are in excess. rsc.orgresearchgate.netnih.gov This suggests that the reaction rate is independent of the concentration of the reactants in solution and is likely limited by a surface-related process. semanticscholar.org
The electronic properties of the thiol also play a role in the dissolution rate. Thiophenols with electron-withdrawing para-substituents lead to faster dissolution rates. rsc.orgnih.gov This is consistent with the idea that a more polarized Zn-S bond, strengthened by electron-withdrawing groups, facilitates the dissolution process. nih.gov
Kinetic Analysis of Thiol Reactions under Varied Conditions
The kinetics of thiol reactions are influenced by various factors, including pH, temperature, and the structure of the thiol and its reaction partner.
Effect of pH: The rate of many thiol reactions is pH-dependent. This is primarily because the thiolate anion (RS⁻) is a much stronger nucleophile than the neutral thiol (RSH). nih.govnih.gov Therefore, the reaction rate often increases with pH as the concentration of the thiolate species increases. nih.gov However, for reactions involving a protonated electrophile, a bell-shaped pH-rate profile may be observed. nih.gov The microscopic acid dissociation constants (pKa) of the reacting functional groups are crucial for accurate kinetic analysis, especially for polyprotic molecules. nih.gov
Effect of Temperature: The temperature dependence of thiol reactions can be described by the Arrhenius equation. Studies on the reaction of chlorine atoms with aliphatic thiols have shown that the rate constants have a slight negative temperature dependence, meaning the reaction rate decreases as the temperature increases. psu.edursc.org
Filter by Thiol:
All CH3CH2SH CH3CH2CH2SH (CH3)2CHSH
| Thiol | Arrhenius Expression (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) |
|---|---|
| CH3CH2SH | (3.1 ± 0.7)exp[(-136 ± 70)/T] |
| CH3CH2CH2SH | (5.4 ± 2.1)exp[(-227 ± 131)/T] |
| (CH3)2CHSH | (4.1 ± 1.0)exp[(-125 ± 21)/T] |
Advanced Spectroscopic Characterization and Elucidation of 4 Methoxy 2 Methylthiophenol and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) for Detailed Structural and Conformational Analysis (¹H-NMR, ¹³C-NMR, GIAO calculations)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of organic molecules in solution. Through ¹H-NMR and ¹³C-NMR, the chemical environment of each hydrogen and carbon atom can be mapped, providing insights into connectivity and spatial arrangement.
¹H-NMR Spectroscopy
In the ¹H-NMR spectrum of 4-Methoxy-2-methylthiophenol, the aromatic protons, the methoxy (B1213986) protons, the methylthio protons, and the phenolic proton would all appear as distinct signals. The aromatic region would display a complex splitting pattern due to the coupling between the three adjacent protons on the ring. The phenolic -OH proton's chemical shift can be variable and is often observed as a broad singlet, its position influenced by solvent, concentration, and temperature. The methoxy (-OCH₃) and methylthio (-SCH₃) groups would each appear as sharp singlets, with their chemical shifts being characteristic of their electronic environment. rsc.orgosu.edu
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and one each for the methoxy and methylthio carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents. The carbon attached to the oxygen of the methoxy group and the hydroxyl group will be shifted downfield, while the carbon attached to the sulfur of the methylthio group will also show a characteristic shift. Data from analogous compounds like 2-methoxy-4-methylphenol (B1669609) and other substituted phenols help in predicting these shifts. rsc.orgchemicalbook.com
Predicted NMR Data for this compound
The following table contains predicted chemical shifts based on standard substituent effects and data from analogous molecules. Actual experimental values may vary.
| Assignment | ¹H-NMR Predicted δ (ppm) | ¹³C-NMR Predicted δ (ppm) |
| -SCH₃ | ~2.4 | ~15-20 |
| -OCH₃ | ~3.8 | ~55-60 |
| -OH | Variable (Broad Singlet) | - |
| Aromatic C-H | 6.7 - 7.2 (Multiplets) | 110 - 130 |
| Aromatic C-S | - | 125 - 135 |
| Aromatic C-OH | - | 150 - 155 |
| Aromatic C-O | - | 155 - 160 |
| Aromatic C (other) | - | 115 - 130 |
GIAO Calculations
Infrared and Electronic Absorption Spectroscopy for Electronic Structure and Vibrational Analysis
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu The FTIR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-O stretching of the methoxy group and the phenol (B47542) would result in strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The presence of the methylthio group would be confirmed by C-S stretching vibrations, which are generally weaker and appear in the 600-800 cm⁻¹ range.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O stretch (Aryl Ether) | 1230 - 1270 | Strong |
Electronic Absorption (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* transitions of the benzene (B151609) ring. The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents. aip.org The hydroxyl, methoxy, and methylthio groups, all being auxochromes, are expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The UV-Vis spectrum of substituted thiophenols can be influenced by factors like solvent polarity and pH. researchgate.net
Mass Spectrometry (GC-MS, LC-MS-ESI, HRMS) in Elucidating Molecular Structure and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. researchgate.net
The molecular formula for this compound is C₈H₁₀OS, with a monoisotopic mass of approximately 154.045 Da. High-Resolution Mass Spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, the compound is vaporized and ionized, typically by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for such molecules include the loss of small radicals. nih.gov
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 154 | [C₈H₁₀OS]⁺ | Molecular Ion (M⁺) |
| 139 | [M - CH₃]⁺ | Loss of a methyl radical from either methoxy or methylthio group |
| 121 | [M - CH₃ - H₂O]⁺ or [M - SCH₃]⁺ | Subsequent loss of water or loss of the methylthio radical |
| 109 | [M - OCH₃]⁺ | Loss of a methoxy radical |
Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS-ESI)
LC-MS is particularly useful for analyzing complex mixtures or compounds that are not suitable for GC. nih.gov Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation and a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. For phenolic compounds, ESI in negative ion mode is often highly sensitive, yielding a strong signal for the [M-H]⁻ ion. nih.gov This technique is invaluable for confirming the molecular weight of the parent compound and its derivatives. mdpi.com
Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling
In pharmaceutical manufacturing and chemical synthesis, it is crucial to identify and quantify any impurities, which can include starting materials, intermediates, by-products, or degradation products. biomedres.us Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern impurity profiling. ajrconline.orgijfmr.com
GC-MS and LC-MS in Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile impurities. thermofisher.com In the context of this compound synthesis, GC-MS could be used to detect residual starting materials or isomeric by-products, such as other methoxy-methylthiophenol isomers that might form due to a lack of complete regioselectivity in the synthesis. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity for a broader range of compounds. ajpaonline.comrroij.com It is the preferred method for analyzing non-volatile impurities, polar by-products, or degradation products that may form during storage. By combining the separation power of HPLC with the identification capabilities of mass spectrometry, one can separate complex mixtures and obtain structural information on even trace-level components. ijfmr.com This is critical for ensuring the purity, safety, and efficacy of pharmaceutical substances. biomedres.us
Computational Chemistry and Theoretical Studies on 4 Methoxy 2 Methylthiophenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. nih.gov For substituted phenols and thiophenols, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently employed to model their structural and electronic characteristics. researchgate.netnih.gov
The first step in the theoretical characterization of 4-Methoxy-2-methylthiophenol involves the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
For a molecule like this compound, with its flexible methoxy (B1213986) and methylthio groups, conformer analysis is crucial. Different rotational orientations (conformers) of the -OCH₃ and -SCH₃ groups relative to the benzene (B151609) ring can exist, each with a distinct energy level. DFT calculations can map the potential energy surface to identify the most stable conformer and the energy barriers between different rotational states. rsc.org For instance, in related compounds, it has been shown that specific orientations are stabilized by intramolecular interactions. mdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Aromatic Thiol (Calculated at the B3LYP/6-311G(d,p) level) Note: This table presents typical data for a molecule structurally related to this compound, as specific experimental or calculated data for the target compound is not readily available in the cited literature.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-S | 1.78 Å |
| S-H | 1.35 Å | |
| C-O | 1.37 Å | |
| O-CH₃ | 1.43 Å | |
| Bond Angle | C-S-H | 99.5° |
| C-O-C | 118.0° |
Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For aromatic compounds, these orbitals are typically delocalized π-systems. DFT calculations provide precise values for these energies, which are instrumental in predicting reaction pathways. dntb.gov.ua
Table 2: Representative FMO Data for a Substituted Phenol (B47542) Derivative Note: This data is illustrative and based on calculations for similar aromatic structures.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.8 |
| ELUMO | -1.2 |
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net
On an MEP map, regions of negative potential (typically colored in shades of red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-poor and are the likely sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and sulfur atoms due to their high electronegativity, and around the π-system of the aromatic ring. The hydrogen of the thiol group would be a site of positive potential. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines the delocalization of electron density between occupied and unoccupied orbitals, which reveals stabilizing hyperconjugative interactions.
Thermodynamic Properties and Stability Assessments Across Temperature Ranges
DFT calculations can be extended to predict the thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G), over a range of temperatures. researchgate.net These calculations are based on the vibrational frequencies obtained from the optimized molecular geometry.
By understanding how these properties change with temperature, one can assess the thermal stability of the compound. For instance, a consistent increase in heat capacity with temperature is expected. This data is crucial for understanding the compound's behavior under different thermal conditions. nih.gov
Table 3: Illustrative Thermodynamic Data for a Methoxy-substituted Phenol at Different Temperatures Note: The values presented are representative and intended to illustrate the type of data obtained from such calculations.
| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| 298.15 | -150.5 | 95.2 | -178.8 |
| 400 | -148.9 | 105.8 | -191.2 |
Theoretical Estimation of Acid-Base Properties (pKa) of Aromatic Thiols
The acidity of the thiol group (-SH) is a fundamental property of this compound. Theoretical calculations can provide an estimate of its acid dissociation constant (pKa). The direct calculation of pKa values in solution is a complex task that requires accurate modeling of the solvent environment.
State-of-the-art methods often employ a thermodynamic cycle and combine high-level DFT calculations for the gas-phase energies of the thiol and its conjugate base (thiolate) with a solvation model to account for the effect of the solvent (e.g., water). researchgate.net The Polarizable Continuum Model (PCM) is one such solvation model. However, for accurate pKa prediction of thiols, it has been shown that including explicit solvent molecules in the computational model, particularly those hydrogen-bonded to the sulfur atom, is often necessary to achieve good agreement with experimental values. researchgate.net
Prediction and Analysis of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov Organic molecules, in particular, can exhibit large NLO responses due to the delocalization of their π-electrons. nih.gov Computational methods, especially Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.net These calculations can determine key parameters that govern the NLO response, such as the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), also known as the second-order polarizability. researchgate.netmdpi.com
The first hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications like second-harmonic generation. researchgate.net Molecules with large β values typically possess a strong intramolecular charge transfer (ICT) character, often facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov In this compound, the methoxy (-OCH₃) and methylthio (-SCH₃) groups can act as electron donors, influencing the electronic distribution and enhancing the molecule's polarization in the presence of an external electric field.
Theoretical calculations for this compound would involve optimizing its molecular geometry and then computing the electronic properties using a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set. researchgate.net The computed values for the dipole moment components (µx, µy, µz), the total dipole moment (µ_tot), the polarizability (α), and the first hyperpolarizability (β_tot) would provide a quantitative assessment of its potential as an NLO material. A higher β_tot value is indicative of a stronger second-order NLO response.
Table 1: Hypothetical Nonlinear Optical Properties of this compound Calculated via DFT
| Parameter | Value | Unit |
| µ_x | 1.5 | Debye |
| µ_y | -0.8 | Debye |
| µ_z | 0.2 | Debye |
| µ_tot | 1.7 | Debye |
| α_tot | 25.0 | 10⁻²⁴ esu |
| β_tot | 15.0 | 10⁻³⁰ esu |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. They are intended to demonstrate the type of information generated in such a study.
Quantum Chemical Descriptors in Structure-Activity Relationship Correlations
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in medicinal chemistry and toxicology to predict the biological activity or other properties of chemical compounds based on their molecular structures. nih.govdergipark.org.tr These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. researchgate.netnih.gov Quantum chemical descriptors, derived from calculations of a molecule's electronic structure, are particularly powerful as they can describe reactivity and intermolecular interactions with high accuracy. nih.gov
For this compound, a QSAR study would involve calculating a set of quantum chemical descriptors to correlate its structure with a specific biological activity. Key descriptors include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital acts as an electron donor, and its energy is related to the molecule's ionization potential. A higher E_HOMO value suggests a greater tendency to donate electrons.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor, and its energy is related to the electron affinity. A lower E_LUMO value indicates a greater ability to accept electrons.
Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is an indicator of molecular stability and chemical reactivity. A smaller energy gap suggests the molecule is more polarizable and more reactive. researchgate.net
Chemical Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to changes in its electron distribution (η = (E_LUMO - E_HOMO)/2). Softness is the reciprocal of hardness (S = 1/η) and indicates a higher reactivity.
Electronegativity (χ): This describes the ability of a molecule to attract electrons (χ = -(E_HOMO + E_LUMO)/2).
Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it accepts electrons from the environment (ω = χ²/2η).
These descriptors, once calculated for this compound and a series of related compounds, can be used to build a QSAR model. For instance, in a study of enzyme inhibitors, these descriptors could be correlated with the inhibition constant (IC₅₀) to understand which electronic properties are crucial for activity. nih.gov This knowledge can then guide the design of new, more potent compounds. mdpi.com
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value | Unit |
| E_HOMO | -5.8 | eV |
| E_LUMO | -0.9 | eV |
| Energy Gap (ΔE) | 4.9 | eV |
| Chemical Hardness (η) | 2.45 | eV |
| Chemical Softness (S) | 0.41 | eV⁻¹ |
| Electronegativity (χ) | 3.35 | eV |
| Electrophilicity Index (ω) | 2.29 | eV |
Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations for similar phenolic compounds. They are intended to explain the concepts within a QSAR framework.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Methoxy 2 Methylthiophenol Analogues
Influence of Methoxy (B1213986) and Methylthio Groups on Chemical Reactivity and Biological Activity
The methoxy (-OCH₃) and methylthio (-SCH₃) groups are crucial substituents in medicinal chemistry that significantly modulate the properties of a parent molecule. The methoxy group, prevalent in many natural products and synthetic drugs, can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its effects are often more complex than a simple combination of a hydroxyl and a methyl group, leading to unique contributions to molecular interactions. nih.gov The methoxy group is known to be an electron-donating group through resonance, which can impact the reactivity of the aromatic ring.
In the context of drug design, the methoxy group can enhance binding to target proteins and improve pharmacokinetic profiles. nih.govmdpi.com For instance, electron-donating methoxy substituents on a benzoate (B1203000) group can stabilize a dioxolenium donor intermediate in glycosylation reactions. mdpi.com The methylthio group, while less common than the methoxy group, also modulates lipophilicity and electronic properties, influencing how a molecule interacts with its biological target.
The specific combination and positioning of both the methoxy and methylthio groups on a phenol (B47542) ring, as in 4-Methoxy-2-methylthiophenol, create a unique electronic and steric environment. This arrangement dictates the molecule's reactivity, particularly the acidity of the phenolic proton and the nucleophilicity of the sulfur atom. These characteristics are fundamental to its potential biological activities and its interactions with metabolic enzymes like cytochrome P450s.
Positional Effects of Substituents on Activity Profiles and Selectivity
The biological activity of aromatic compounds is highly sensitive to the position of substituents on the ring. mdpi.com Structure-activity relationship (SAR) studies on various classes of compounds have consistently demonstrated that altering the substitution pattern can lead to dramatic changes in potency and selectivity.
For example, in a series of ketamine analogues, substituents at the 2- and 3-positions of the benzene (B151609) ring generally resulted in more active compounds than those substituted at the 4-position. mdpi.com This highlights that the relative positioning of functional groups to the core scaffold is critical for optimal interaction with the biological target. These positional effects can be attributed to steric hindrance, electronic effects influencing binding, or the orientation of the molecule within a receptor's binding pocket. mdpi.com
In the case of 2,5-dimethoxyphenethylamines, the prototypical structure for potent psychedelic compounds features a 2,4,5-substitution pattern. frontiersin.org The 2- and 5-positions are typically occupied by methoxy groups, while the 4-position bears a lipophilic substituent. frontiersin.org This specific arrangement appears to be crucial for high-affinity binding to serotonin (B10506) receptors like 5-HT₂ₐ and 5-HT₂C. frontiersin.org Shifting these groups would likely alter the conformation and electronic distribution of the molecule, thereby affecting its receptor affinity and functional activity.
The table below illustrates the impact of substituent position on the biological activity of hypothetical this compound analogues, based on general principles observed in related compound series.
| Analogue | Substituent Position | Observed Effect on Activity (Hypothetical) |
| Analogue A | 2-Methylthio, 4-Methoxy | Baseline Activity |
| Analogue B | 3-Methylthio, 4-Methoxy | Potentially altered receptor selectivity due to shift in steric and electronic properties. |
| Analogue C | 2-Methoxy, 4-Methylthio | Significant change in electronic nature of the phenol ring, likely impacting binding affinity. |
SAR in the Context of Specific Biological Targets and Receptor Interactions
The principles of SAR are best understood when examining the interactions of ligands with their specific biological targets. The methoxy and methylthio groups of this compound and its analogues can play distinct roles in binding to different receptors.
For instance, in a series of benzamide (B126) derivatives designed as inhibitors of the presynaptic choline (B1196258) transporter (CHT), a 4-methoxy substituent was a key feature of the lead compounds. nih.gov Iterative medicinal chemistry efforts that explored modifications around this core led to the identification of potent and selective inhibitors. nih.gov This suggests that the 4-methoxy group is critical for orienting the molecule within the CHT binding site and forming favorable interactions.
The table below summarizes the receptor binding affinities for a series of 2,4,5-substituted phenethylamines, demonstrating how modifications to the 4-position substituent affect interaction with serotonin receptors.
| Compound | 4-Position Substituent | 5-HT₂ₐ Receptor Affinity (Ki, nM) | 5-HT₂C Receptor Affinity (Ki, nM) |
| TMA-2 | Methoxy | 9 | 19 |
| MALM | Methoxy-Alkyl | 1 | 14 |
| MMALM | Methoxy-Alkyl | 0.4 | 13 |
Data adapted from studies on 2,5-dimethoxyphenethylamines and related amphetamines. frontiersin.org
Stereoelectronic Effects and Tautomerization in Thiol Derivatives
Stereoelectronic effects, which relate to the influence of molecular geometry on electronic properties, are fundamental in determining the reactivity and stability of molecules. In substituted aromatic systems, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the ring and its substituents. mdpi.com EDGs, such as a methoxy group, can stabilize carbocationic intermediates, while EWGs destabilize them. mdpi.com These effects can influence the pathway of a chemical reaction, favoring certain stereochemical outcomes. mdpi.com
For thiol derivatives, the potential for tautomerization exists, particularly keto-enol tautomerism in related hydroxy-ketone structures. For example, in 4-hydroxy-2,5-dimethyl-3(2H)-furanone, tautomerism can lead to racemization. nih.gov The rate of this process is highly dependent on pH, being slowest in slightly acidic conditions and increasing in neutral to basic environments. nih.gov While this compound itself does not have the keto-enol system, the principle of tautomerism is relevant to the broader class of thiol derivatives and their potential isomers in different chemical environments. The acidity of the thiol proton in this compound will be influenced by the stereoelectronic effects of the methoxy and methylthio groups, which in turn would affect its reactivity and potential to exist in different protonation states.
Applications of 4 Methoxy 2 Methylthiophenol in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Intermediate
There is currently no available scientific literature detailing the use of 4-Methoxy-2-methylthiophenol as a versatile synthetic intermediate.
Role in the Synthesis of Complex Organic Molecules and Building Blocks
No specific examples of this compound being used as a key building block in the synthesis of complex organic molecules have been identified in publicly accessible research. General C1 building blocks are crucial in organic chemistry for constructing complex molecules from simpler one-carbon sources. diva-portal.org
Photochemical and Electrochemical Approaches to Thiol-Mediated Transformations
Detailed studies on the photochemical and electrochemical behavior of this compound, specifically in the context of thiol-mediated transformations, are not present in the available literature.
Development of Novel Reagents and Catalysts Featuring Thiol Moieties
There is no information available on the development of novel reagents or catalysts that are specifically derived from or feature the this compound moiety.
Medicinal Chemistry and Biological Research Applications of 4 Methoxy 2 Methylthiophenol and Its Derivatives
Derivatization Strategies for Enhanced Pharmacological Profiles
Derivatization is a key strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. For a scaffold like 4-methoxy-2-methylthiophenol, these modifications aim to improve physicochemical properties such as solubility and stability, as well as pharmacokinetic and pharmacodynamic profiles.
Common derivatization approaches applicable to this scaffold include:
Modification of the Phenolic Hydroxyl Group : The hydroxyl group is a prime site for derivatization. It can be converted into esters or ethers, such as through acetylation or methylation. mdpi.com These changes can alter the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability. For instance, creating fluorinated fluoroacyl derivatives from phenols can enhance detection in analytical methods and modify biological activity. jfda-online.com
Oxidation/Modification of the Thioether Group : The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, introducing more polar functionalities. This can alter the molecule's electronic properties and its potential to interact with biological targets through different mechanisms.
These chemical modifications are essential for transforming a basic phenolic structure into a drug-like molecule with an improved pharmacological profile, potentially leading to increased efficacy and better target specificity. The goal of such derivatization is often to create forms of the analyte that are more compatible with chromatographic environments or to improve performance characteristics for analysis and biological activity. jfda-online.com
Design and Synthesis of Potential Therapeutic Agents (e.g., Enzyme Inhibitors, Anticancer, Anti-inflammatory Compounds)
The structural motifs present in this compound are found in various biologically active molecules, suggesting its derivatives could serve as potential therapeutic agents. The combination of a phenol (B47542) and a thioether is particularly noteworthy.
Synthesis of Derivatives: A direct example of a derivative synthesized from a related precursor is 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. mdpi.comresearchgate.net This compound was prepared via a Mannich reaction involving 4-methoxyphenol (B1676288), formaldehyde, and thiomorpholine (B91149), using infrared light activation as a non-conventional, solvent-free energy source to drive the reaction. mdpi.comresearchgate.net This method resulted in a high yield (76%) and a significantly reduced reaction time (8 minutes) compared to conventional heating methods. mdpi.comresearchgate.net
Potential as Anticancer and Anti-inflammatory Agents: Inflammation is intrinsically linked with cancer development and progression, making anti-inflammatory agents a promising area for cancer therapy research. nih.govpsu.edu Many compounds with a heterocyclic core, which can be synthesized from precursors like this compound, have shown notable biological activities.
Anticancer Activity : Derivatives of bromophenols, which share the core phenolic structure, have been synthesized and shown to possess anticancer properties. mdpi.com Specifically, certain acetylated bromophenol derivatives were found to inhibit the viability and induce apoptosis in leukemia K562 cells. mdpi.com Thiophene-based drugs have also been approved for use in oncology, where they typically function by targeting kinases or modulating apoptosis. nih.gov Pyrimidine derivatives have also demonstrated significant anticancer and antitumor activities. researchgate.net
Anti-inflammatory Activity : Chronic inflammation increases the risk for several types of cancer, and targeting inflammatory pathways is a valid strategy for cancer prevention and therapy. nih.govpsu.edu Many anti-inflammatory agents, including non-steroidal anti-inflammatory drugs (NSAIDs), can interfere with the tumor microenvironment. nih.gov Pyrimidine derivatives and other heterocyclic compounds have been reported to possess anti-inflammatory effects. researchgate.net The design of novel compounds based on the this compound scaffold could target key inflammatory mediators like cyclooxygenase-2 (COX-2) or pro-inflammatory cytokines. nih.govpsu.edu
The synthesis of novel derivatives from this scaffold allows for the exploration of structure-activity relationships, aiming to develop potent and selective therapeutic agents.
Mechanistic Elucidation of Biological Action at the Molecular Level (e.g., Enzyme Inhibition Mechanisms, Cellular Pathway Modulation)
Understanding the mechanism of action at a molecular level is crucial for drug development. For derivatives of this compound, the potential mechanisms are largely inferred from related phenolic and thiophenolic compounds.
Enzyme Inhibition: A primary mechanism for the anti-inflammatory and anticancer effects of many drugs is enzyme inhibition.
COX-2 Inhibition : Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. nih.gov It is a major target for anti-inflammatory drugs. Phenolic compounds can act as inhibitors of COX enzymes, thereby blocking the production of prostaglandins (B1171923) that mediate inflammation and promote tumor growth.
iNOS Inhibition : Inducible nitric oxide synthase (iNOS) is another enzyme activated during chronic inflammation that can contribute to cancer development by inducing DNA damage and promoting angiogenesis. nih.gov iNOS inhibitors have been shown to reduce tumorigenesis, and phenolic structures could be tailored to target this enzyme. nih.gov
Cellular Pathway Modulation: Derivatives could exert their effects by modulating key cellular signaling pathways involved in inflammation and cancer.
NF-κB Pathway : The transcription factor NF-κB is a central regulator of inflammation. nih.gov Carcinogenic and inflammatory agents can activate NF-κB, leading to the production of pro-inflammatory cytokines and enzymes like COX-2. nih.gov Phenolic antioxidants can often interfere with the activation of this pathway, thus reducing the inflammatory response.
Nrf2/HO-1 Pathway : In studies on bromophenol derivatives, certain compounds were found to increase the expression of Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1) without affecting Nrf2 expression. mdpi.com The HO-1 system is a critical defense against oxidative stress, and its upregulation can provide cytoprotective effects.
Antioxidant Mechanisms: The antioxidant activity of phenolic compounds typically proceeds through two main mechanisms:
Hydrogen Atom Transfer (HAT) : The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. nih.gov This process is often favored in the gas phase and non-polar solvents. researchgate.net
Single Electron Transfer - Proton Transfer (SET-PT/SPLET) : The phenol can first lose an electron, followed by a proton, to scavenge a radical. nih.gov This mechanism is often dominant in aqueous or polar environments. researchgate.net The presence of electron-donating groups, like a methoxy (B1213986) group, can enhance the ability of a phenol to donate an electron, thus promoting its antioxidant activity. nih.gov
Antioxidant Activity Studies of Related Phenolic Compounds
The antioxidant capacity of phenolic compounds is a well-established area of research, as oxidative stress is implicated in numerous diseases. The structure of this compound contains key functional groups—the phenolic hydroxyl and the thioether—that are known to contribute to antioxidant activity.
The primary feature responsible for the antioxidant activity of phenols is the hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize free radicals. nih.govresearchgate.net The resulting phenoxyl radical is stabilized by resonance. researchgate.net The presence and position of other substituents on the aromatic ring significantly modulate this activity.
Effect of Methoxy Groups : Methoxy (-OCH₃) groups, being electron-donating, generally enhance the antioxidant activity of phenolic compounds. nih.gov They increase the electron density on the aromatic ring, which can facilitate hydrogen or electron donation from the phenolic hydroxyl group. nih.gov
Studies on various phenolic compounds have quantified their antioxidant capacity using different assays. The table below summarizes findings for related methoxy-phenol compounds.
| Compound/Class | Assay | Finding | Reference |
| Methoxy Phenols | Pulse Radiolysis | Quantified radical lifetimes and reactivity with peroxyl radicals to correlate with antioxidant activity. | nih.gov |
| Phenolic Acids | DPPH & FRAP | Methoxy and phenolic hydroxyl groups significantly enhance antioxidant activity. | nih.gov |
| Thiazolyl-polyphenolic compounds | DPPH, ABTS, FRAP, CUPRAC | Certain derivatives showed significantly enhanced antioxidant activity compared to standards like Trolox. | nih.gov |
| Catechol Thioethers | DPPH, ABTS, CUPRAC | Most tested thioethers exhibited mild to moderate antioxidant effects. | mdpi.com |
| 2-methoxy-4-((4-methoxyphenilimino)methyl) phenol | DPPH | The Schiff base compound showed potent antioxidant activity with an EC50 value of 10.46 ppm. | researchgate.net |
These studies collectively indicate that the combination of a phenolic hydroxyl, a methoxy group, and a sulfur-containing substituent in this compound provides a strong foundation for significant antioxidant potential.
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways and Catalysis for Sustainable Synthesis
The development of environmentally responsible and efficient synthetic routes for 4-Methoxy-2-methylthiophenol and its derivatives is a critical area of future research. Current methodologies are being re-evaluated to reduce waste, avoid harsh conditions, and lower costs.
A significant push is towards "thiol-free" synthesis, which circumvents the use of odorous and toxic thiols. rsc.org One promising approach is the nickel-catalyzed cross-electrophile coupling of organic halides with N-thiophthalimides, which serve as direct thiolating surrogates. rsc.org This method is notable for its low catalyst loading and tolerance of various functional groups under base-free conditions. rsc.org
Copper-catalyzed reactions also present a viable path for synthesizing aryl thiols from aryl iodides. organic-chemistry.org The use of readily available reagents like sodium sulfide (B99878) (Na₂S·9H₂O) and catalytic amounts of 1,2-ethanedithiol (B43112) can produce aryl thiols in very good yields. organic-chemistry.org Furthermore, copper iodide (CuI) nanoparticles have been shown to effectively catalyze the synthesis of thiophenols from aryl halides without the need for organic solvents or ligands. organic-chemistry.org Another innovative, metal-free approach involves the dehydration and sulfur cyclization of alkynols with elemental sulfur to produce substituted thiophenes. acs.org
Palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols represents another novel route to creating substituted thiophenes. nih.gov Additionally, infrared light activation is being explored as a non-conventional, solvent-free energy source to drive reactions, offering short reaction times and high yields in an environmentally friendly manner. researchgate.net
Integration of Advanced Computational Modeling for Predictive Chemistry and Materials Design
Advanced computational modeling is becoming an indispensable tool for accelerating the design and discovery of new materials based on thiophenol scaffolds. By simulating molecular behavior, researchers can predict the properties and reactivity of compounds like this compound before engaging in extensive lab work.
Density Functional Theory (DFT) is a powerful method used to investigate the molecular structure and electronic properties of thiophenol derivatives. researchgate.netmdpi.com Such calculations can determine interaction energies, bond lengths, and bond angles, providing deep insights into the stability and potential applications of these molecules. researchgate.netmdpi.com For instance, DFT has been used to study the interaction between thiophenol derivatives and other molecules, which is crucial for designing new materials and understanding biological interactions. researchgate.net
Computational studies also delve into the nuances of chemical bonds, such as the S–H bond in thiophenols. researchgate.net By using models like the Quantum Theory of Atoms in Molecules (QTAIM), researchers can gain a deeper understanding of bond dissociation energies and the effects of different substituents on the thiophenol ring. researchgate.net This knowledge is vital for tailoring the antioxidant capacity and reactivity of these compounds for specific applications. researchgate.net
These theoretical calculations are often validated by comparing them with experimental data, ensuring the reliability of the computational models. researchgate.net The synergy between predictive modeling and empirical research streamlines the development of new thiophenol-based technologies.
Applications in Advanced Materials Science and Nanotechnology
The distinct properties of thiophenol derivatives make them valuable components in the creation of advanced materials and for applications in nanotechnology. The sulfur atom in the thiol group allows for strong attachment to metal surfaces, a property that is widely exploited.
Thiophenols are used to form self-assembled monolayers (SAMs) on surfaces like gold, which can be used to control surface properties for applications ranging from protein stabilization to the creation of photosensitive materials. nih.gov The photooxidative coupling of thiophenol derivatives to form disulfides, a reaction that can be controlled by light, opens up possibilities for site-specific control of disulfide bond formation in both nanomaterials and biological systems. nih.gov
In the realm of nanotechnology, thiolated polymeric nanoparticles are being developed for biomedical applications. nih.gov These nanoparticles can be designed to have adhesive properties, allowing them to stick to biological surfaces like mucus, which is beneficial for drug delivery. nih.gov Furthermore, magnetic nanoparticles modified with poly(2-amino thiophenol) have been synthesized and used as a sorbent for the solid-phase extraction of heavy metal ions like lead, copper, and silver from food samples. rsc.org
The versatility of the thiophenol structure allows for the synthesis of a wide array of derivatives, including various substituted thiophenes, which are important building blocks in materials science. mdpi.com
Development of Targeted Therapies and Bio-sensing Technologies Based on Thiophenol Scaffolds
The thiophenol framework is a key component in many biologically active molecules, making it a promising scaffold for the development of new drugs and diagnostic tools.
Thiophene derivatives, which are structurally related to thiophenols, exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. mdpi.com This makes them important compounds for drug discovery. mdpi.com The ability to synthesize a variety of substituted thiophenes allows for the creation of compound libraries that can be screened for therapeutic potential. acs.org
In the field of diagnostics and biosensing, thiolated nanoparticles are showing great promise. nih.gov Their ability to bind to specific biological analytes makes them suitable for use in biosensors. nih.gov For instance, magnetic nanoparticles coated with a thiophenol polymer have been successfully used for the trace detection of heavy metal ions. rsc.org This technology offers a rapid, reliable, and sensitive method for monitoring environmental and food safety. rsc.org
The inherent properties of thiophenols, such as their redox activity and ability to bind to metals, are being harnessed to design novel therapeutic and diagnostic agents with improved efficacy and specificity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxy-2-methylthiophenol, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves introducing the methoxy and methylthio groups onto a phenolic backbone. A common approach includes:
- Step 1 : Functionalization of a phenol derivative (e.g., 4-methoxyphenol) with a methylthio group via nucleophilic substitution or coupling reactions.
- Step 2 : Purification using column chromatography or recrystallization.
- Intermediate Characterization : NMR (¹H/¹³C) and mass spectrometry (MS) are critical for verifying intermediates. For example, PubChem provides spectral data for structurally related compounds like 2-(4-Methoxyphenyl)benzothiophene-6-ol .
Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material).
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons) and ¹³C NMR (methoxy group at ~55 ppm).
- Fourier-Transform Infrared Spectroscopy (FT-IR) : To confirm functional groups (e.g., -OCH₃ at ~2850 cm⁻¹, -SH stretch if present).
- Cross-Validation : Compare data with NIST Chemistry WebBook or PubChem entries for analogous compounds .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions, as seen in thiophene-functionalized analogs .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction rates.
- Temperature Control : Elevated temperatures (80–100°C) often improve kinetics but may require reflux setups.
- Yield Monitoring : Use LC-MS or TLC to track reaction progress .
Q. How should researchers address discrepancies in spectral data across different databases?
- Methodological Answer :
- Source Evaluation : Prioritize data from NIST or PubChem over commercial databases due to rigorous validation .
- Experimental Replication : Acquire reference spectra in-house using standardized parameters (e.g., NMR solvent, pH).
- Peer Consultation : Cross-check with published studies on structurally similar compounds, such as 4-(2-hydroxyethyl)-2-methoxyphenol .
Q. What mechanistic insights explain the reactivity of the thiophene and methoxy groups in this compound?
- Methodological Answer :
- Thiophene Reactivity : The sulfur atom in the thiophene ring participates in π-conjugation, influencing electrophilic substitution patterns.
- Methoxy Group Effects : Electron-donating -OCH₃ directs electrophiles to the para position, while steric hindrance from the methylthio group may alter regioselectivity.
- Computational Modeling : Use DFT calculations to map electron density and predict reactive sites .
Q. What strategies are effective in analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- pH-Dependent Studies : Test solubility and stability in buffers (pH 2–12) to identify optimal storage conditions.
- Degradation Product Identification : Use HR-MS to characterize byproducts (e.g., oxidation of -SCH₃ to -SO₂CH₃) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Literature Meta-Analysis : Compare studies using tools like SciFinder to identify consensus mechanisms (e.g., antimicrobial vs. antioxidant activity).
- Experimental Replication : Reproduce key assays (e.g., MIC tests for antimicrobial activity) under controlled conditions.
- Structure-Activity Relationship (SAR) : Modify functional groups (e.g., replacing -OCH₃ with -Cl) to isolate contributing moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
